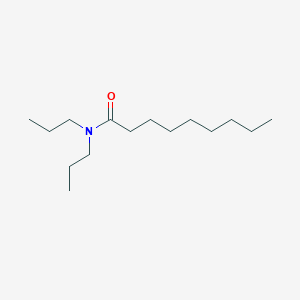
N,N-dipropylnonanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipropylnonanamide is an organic compound belonging to the amide class It is characterized by the presence of a nonanamide backbone with two propyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dipropylnonanamide can be synthesized through the reaction of nonanoic acid with dipropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dipropylnonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N,N-dipropylnonylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: N,N-Dipropylnonylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dipropylnonanamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-dipropylnonanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylnonanamide: Similar structure but with methyl groups instead of propyl groups.
N,N-Diethylnonanamide: Similar structure but with ethyl groups instead of propyl groups.
N,N-Dipropylpropanamide: Similar structure but with a shorter carbon chain.
Uniqueness: N,N-Dipropylnonanamide is unique due to its specific combination of a nonanamide backbone with propyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
57383-15-0 |
|---|---|
Molekularformel |
C15H31NO |
Molekulargewicht |
241.41 g/mol |
IUPAC-Name |
N,N-dipropylnonanamide |
InChI |
InChI=1S/C15H31NO/c1-4-7-8-9-10-11-12-15(17)16(13-5-2)14-6-3/h4-14H2,1-3H3 |
InChI-Schlüssel |
IWWJWEFNPQWPRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)N(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


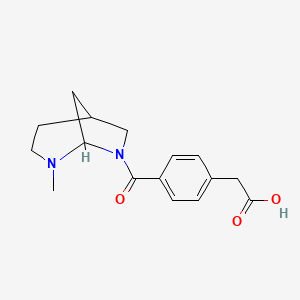
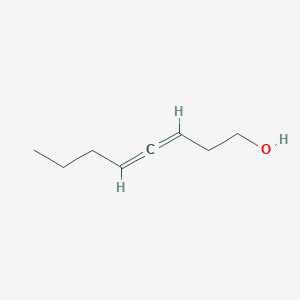
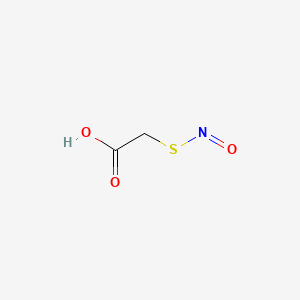
![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)
![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)

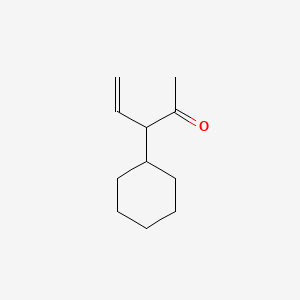
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
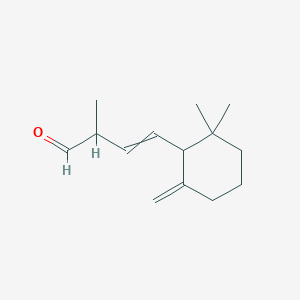
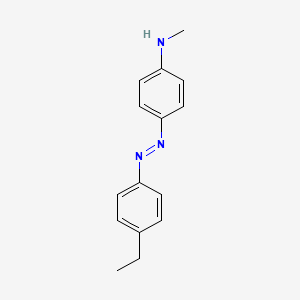
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
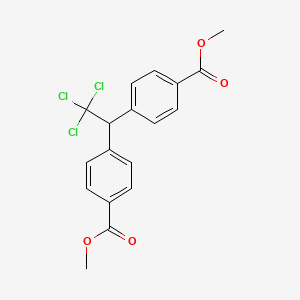
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)

